(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide

Description

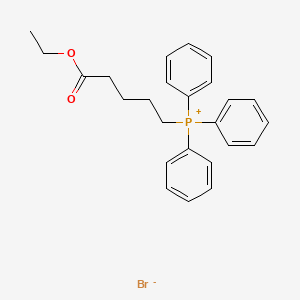

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide (CAS: 50479-11-3) is a quaternary phosphonium salt with the molecular formula C₂₄H₂₆BrO₂P and a molecular weight of 457.35 g/mol . Its structure comprises a butyl chain with an ethoxycarbonyl (ethoxy-COO-) group and a triphenylphosphonium bromide moiety. This compound is widely used in organic synthesis, particularly in Wittig reactions to generate alkenes, and in medicinal chemistry for mitochondrial targeting due to its lipophilic and cationic properties .

Properties

IUPAC Name |

(5-ethoxy-5-oxopentyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O2P.BrH/c1-2-27-25(26)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZBVXRRVWMYTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378606 | |

| Record name | (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54110-96-2 | |

| Record name | (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Step Synthesis from γ-Butyrolactone

A novel one-step method involves the reaction of γ-butyrolactone with hydrogen bromide gas in the presence of ethanol. This approach circumvents intermediate isolation, offering a 93% yield and >98% purity.

Procedure :

- γ-Butyrolactone is dissolved in ethanol under a water bath (10–30°C).

- Dry HBr gas is introduced stoichiometrically (1.2:1 molar ratio to γ-butyrolactone).

- The mixture is stirred at 0–50°C for 1–3 hours, followed by ethanol addition and reflux (10–90°C) for 2–6 hours.

- Workup includes aqueous washing, neutralization with NaHCO₃, and drying over MgSO₄.

This method eliminates heavy metal catalysts, aligning with green chemistry principles.

Quaternization of Triphenylphosphine with Ethyl 4-Bromobutyrate

The alkylation of triphenylphosphine with ethyl 4-bromobutyrate proceeds via an Sₙ2 mechanism , where the bromide acts as a leaving group.

Solvent and Temperature Optimization

Reaction efficiency hinges on solvent polarity and temperature:

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Acetonitrile | 82 (reflux) | 20–24 | 90–95 | >99 | |

| Ethanol | 78 (reflux) | 20–24 | 90–95 | >99 | |

| Phenol | 180 (reflux) | 5 | 85 | >95 |

Procedure (Acetonitrile) :

- Equimolar quantities of ethyl 4-bromobutyrate (50 mmol) and triphenylphosphine (50 mmol) are refluxed in acetonitrile under nitrogen.

- After 20–24 hours, the mixture is cooled to 5°C, inducing crystallization.

- The precipitate is filtered, washed with dichloromethane, and vacuum-dried.

Key Insight : Acetonitrile’s high polarity facilitates phosphonium salt formation, while ethanol offers a greener alternative with comparable yields.

Mechanistic and Kinetic Considerations

Reaction Pathway

The quaternization proceeds through a bimolecular nucleophilic substitution :

Rate-Limiting Factors

- Steric hindrance : The primary alkyl bromide’s linear structure minimizes steric effects, enhancing reactivity.

- Solvent dielectric constant : Higher polarity solvents stabilize the transition state, accelerating the reaction.

Purification and Characterization

Crystallization and Filtration

Post-reaction, the product is isolated via crystallization from acetonitrile or ethanol , yielding an off-white solid. Purity is confirmed through:

Elemental Analysis

Theoretical values for C₂₅H₃₀BrO₂P:

- C : 61.11%, H : 5.78%, Br : 16.25%, P : 6.30%.

Industrial Scalability and Environmental Impact

Cost-Efficiency

Waste Management

- Byproducts : Inorganic salts (e.g., NaBr) are non-toxic and recyclable.

- Solvent recovery : Acetonitrile and ethanol are distilled and reused, minimizing environmental footprint.

Comparative Analysis of Synthetic Routes

| Parameter | One-Step HBr Method | Classical Esterification |

|---|---|---|

| Yield (%) | 93 | 70–80 |

| Purity (%) | >98 | 85–90 |

| Reaction Steps | 1 | 3 |

| Heavy Metal Use | No | Yes (H₂SO₄ catalyst) |

The one-step HBr method outperforms traditional esterification in yield, purity, and sustainability.

Chemical Reactions Analysis

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.

Biology: The compound is studied for its potential role in mitochondrial targeting due to the lipophilic nature of the triphenylphosphonium group.

Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting specific cellular components.

Mechanism of Action

The mechanism of action of (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide involves its ability to form stable phosphonium ylides, which are key intermediates in various organic reactions. The triphenylphosphonium group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially target mitochondrial components. This property is particularly useful in studies related to mitochondrial function and drug delivery.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Key Observations:

- Chain Length and Saturation : The hexenyl chain in the unsaturated analog (441.30 g/mol) enhances reactivity in conjugate additions compared to the saturated butyl chain in the target compound .

- Functional Groups : The carboxybutyl variant (481.37 g/mol) offers a carboxylic acid group for covalent conjugation, enabling drug delivery systems, whereas the ethoxycarbonyl group in the target compound is more lipophilic .

- Substituted Phenyl Rings : Methoxy (electron-donating) or trifluoromethyl (electron-withdrawing) groups on phenyl rings (e.g., in compounds) modulate electronic properties, affecting stability and cellular uptake .

Physical and Spectral Properties

- Solubility : The target compound is soluble in polar aprotic solvents (e.g., acetonitrile, DMF) but insoluble in water. In contrast, the carboxybutyl variant shows moderate aqueous solubility at neutral pH .

- Melting Points : The unsaturated analog () melts at 175°C (with decomposition), lower than the target compound’s melting point (~200°C), likely due to reduced crystallinity from the double bond .

- NMR Data: Phosphonium salts with phenolic substituents (e.g., ) show distinct ¹H NMR shifts at δ 6.5–7.5 ppm for aromatic protons, whereas alkyl chain protons resonate at δ 1.2–2.8 ppm .

Biological Activity

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide is a member of the triphenylphosphonium (TPP) family, which has garnered attention for its potential applications in targeted drug delivery, particularly in cancer therapy. This compound is characterized by its ability to selectively accumulate in mitochondria, which are critical for cellular energy metabolism and play a significant role in apoptosis and other cellular processes.

- Molecular Formula : CHBrOP

- Molecular Weight : 409.37 g/mol

- Appearance : White to almost white crystalline powder

- Solubility : Soluble in organic solvents, sparingly soluble in water

The biological activity of this compound is primarily attributed to its ability to target mitochondria. The TPP cation facilitates the selective accumulation of the compound within mitochondrial membranes due to the negative membrane potential characteristic of these organelles. This accumulation can disrupt mitochondrial function and induce apoptosis in cancer cells.

Antiproliferative Effects

Research indicates that TPP derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that TPP-linked compounds inhibited cell growth with IC values often below 10 μM in human cancer cell lines such as colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells .

Mitochondrial Dysfunction

The hydrophobicity of the TPP cation plays a crucial role in the compound's ability to induce mitochondrial dysfunction. Increased hydrophobicity enhances the accumulation of TPP derivatives in mitochondria, leading to alterations in mitochondrial membrane potential and inhibition of ATP synthesis . For instance, compounds with longer aliphatic chains exhibited greater cytotoxicity towards cancer cells while sparing non-malignant cells .

Study 1: Cytotoxicity Assessment

In a comparative study, the cytotoxic effects of various TPP derivatives were evaluated against both malignant and non-malignant cell lines. The results indicated that this compound had a significantly lower cytotoxic effect on non-malignant cells compared to cancer cells, highlighting its potential for selective targeting .

Study 2: Mechanistic Insights

Another study explored the mechanisms by which TPP compounds induce apoptosis in cancer cells. It was found that these compounds could generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The introduction of an ethoxycarbonyl group enhanced the compound's efficacy by promoting ROS generation within the mitochondria .

Data Tables

| Compound Name | IC (μM) | Target Cell Line | Mitochondrial Accumulation |

|---|---|---|---|

| This compound | <10 | HST-116 (Colon Cancer) | High |

| Dodecyl-TPP | 250 | MCF-7 (Breast Cancer) | Moderate |

| Propyl-TPP | <10 | A375 (Melanoma) | High |

Q & A

Q. What are the standard synthetic routes for preparing (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting triphenylphosphine with 4-bromoethyl ethyl carbonate in anhydrous solvents like toluene or dichloromethane under reflux. The reaction proceeds through an SN2 mechanism, where triphenylphosphine displaces the bromide ion, forming the phosphonium salt. Purification is achieved via recrystallization from ethanol or acetonitrile .

Key Reaction:

Q. How is this compound utilized in Wittig reactions?

As a Wittig reagent, the compound reacts with aldehydes/ketones to form alkenes. The ethoxycarbonyl group enhances ylide stability, enabling selective olefination. For example, it generates α,β-unsaturated esters in high yields under mild conditions (e.g., THF, NaH, 0–25°C). The stereoselectivity (E/Z ratio) depends on solvent polarity and base strength .

Methodological Tip:

- Use anhydrous conditions to prevent hydrolysis of the ylide.

- Monitor reaction progress via TLC (Rf shift from aldehyde to alkene).

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reaction outcomes?

Discrepancies in product yields or selectivity often arise from impurities in the phosphonium salt or solvent effects. To address this:

- NMR Spectroscopy : Confirm salt purity by checking for residual triphenylphosphine (δ 0.8–1.2 ppm in P NMR).

- HPLC-MS : Detect side products (e.g., oxidized phosphine oxides) that may inhibit ylide formation.

- Kinetic Studies : Compare reaction rates in polar (DMF) vs. non-polar (toluene) solvents to identify solvent-dependent pathways .

Q. Table 1: Common Contaminants and Detection Methods

| Contaminant | Detection Method | Impact on Reaction |

|---|---|---|

| Triphenylphosphine | P NMR (δ \sim-5 ppm) | Reduces ylide concentration |

| Moisture | Karl Fischer titration | Hydrolyzes ylide to ester |

| Oxidized byproducts | HPLC-MS | Compete for aldehyde binding |

Q. How can reaction conditions be optimized for challenging substrates?

For sterically hindered aldehydes (e.g., ortho-substituted aromatics), modify:

- Base : Replace NaH with milder bases (e.g., DBU) to reduce side reactions.

- Temperature : Lower temperatures (e.g., -20°C) improve selectivity for E-alkenes.

- Additives : Use crown ethers to enhance ylide solubility in non-polar solvents .

Case Study :

Reaction with 2-naphthaldehyde in THF/NaH yielded 85% E-alkene, while DMF/DBU increased Z-selectivity to 65% due to altered transition-state stabilization .

Q. What are the biological implications of its mitochondrial targeting?

The triphenylphosphonium moiety enables selective accumulation in mitochondria (Δψ-dependent uptake). Researchers use it to deliver antioxidants (e.g., MitoQ analogs) or pro-apoptotic agents. Key parameters:

Q. Table 2: Comparison with Related Phosphonium Salts

| Compound | LogP | Mitochondrial Uptake Efficiency |

|---|---|---|

| (4-Ethoxycarbonylbutyl)PPh₃⁺Br⁻ | 3.4 | High |

| (4-Carboxybutyl)PPh₃⁺Br⁻ | 2.8 | Moderate |

| (4-Pentenyl)PPh₃⁺Br⁻ | 4.1 | Very High |

Data Analysis and Mechanistic Insights

Q. How to interpret conflicting spectroscopic data in ylide characterization?

Ylide intermediates are transient; use low-temperature P NMR (-40°C) to stabilize signals. A singlet at δ +20–25 ppm confirms ylide formation. Discrepancies between calculated and observed [M+H]⁺ in ESI-MS may indicate salt dissociation; corroborate with HRMS .

Q. What computational methods predict reactivity trends?

DFT calculations (e.g., B3LYP/6-31G*) model ylide-aldehyde transition states. Key findings:

- Electron-withdrawing groups on aldehydes lower activation barriers.

- Steric effects dominate in ortho-substituted substrates, increasing ΔG‡ by 5–10 kcal/mol .

Troubleshooting Guide

Common Issues and Solutions:

- Low Ylide Stability : Use freshly distilled THF and degas solvents to prevent oxidation.

- Side Reactions with Ketones : Employ bulky bases (e.g., LDA) to deprotonate less acidic ketones.

- Poor Solubility : Switch to DMF or add co-solvents (e.g., CH₃CN) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.